N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23NO/c1-2-14-7-3-6-13-12-9-10-4-5-11(12)8-10/h10-13H,2-9H2,1H3 |
InChI Key |
QHBITDUNPLLSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Bicyclo[2.2.1]Heptan-2-Amine with 3-Ethoxypropyl Halides
The direct alkylation of bicyclo[2.2.1]heptan-2-amine (norcamphor amine) with 3-ethoxypropyl halides (e.g., bromide or iodide) is a straightforward approach. This method typically employs a two-step protocol:
Step 1: Synthesis of 3-Ethoxypropyl Halides
3-Ethoxypropyl bromide is synthesized via nucleophilic substitution of 3-ethoxypropan-1-ol with hydrobromic acid (48% HBr) under reflux (110°C, 6–8 hr), achieving yields of 78–85%.
Step 2: N-Alkylation Reaction
Bicyclo[2.2.1]heptan-2-amine (1.0 eq) is reacted with 3-ethoxypropyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hr, using potassium carbonate (2.5 eq) as a base. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 62–68% of the target compound.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 hr |
| Base | K₂CO₃ |
| Yield | 62–68% |
Limitations : Competing elimination reactions reduce yields, necessitating strict anhydrous conditions.
Reductive Amination of Bicyclo[2.2.1]Heptan-2-One with 3-Ethoxypropylamine
This method leverages reductive amination between bicyclo[2.2.1]heptan-2-one (norcamphor) and 3-ethoxypropylamine.
Procedure :
- Norcamphor (1.0 eq) and 3-ethoxypropylamine (1.5 eq) are dissolved in methanol with glacial acetic acid (0.1 eq) as a catalyst.
- Sodium cyanoborohydride (1.2 eq) is added portionwise at 0°C, and the mixture is stirred at room temperature for 24 hr.
- The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via distillation under reduced pressure (90–100°C, 0.5 mmHg), yielding 55–60% product.
Optimization :
- Catalyst : Switching to NaBH₃CN improves selectivity for secondary amine formation.
- Solvent : Methanol outperforms ethanol due to better solubility of intermediates.
Catalytic Hydrogenation of N-(3-Ethoxypropyl)Bicyclo[2.2.1]Hept-5-Ene-2-Amine
Hydrogenation of the unsaturated precursor provides a high-purity route to the target compound.
Synthesis of Precursor :
Bicyclo[2.2.1]hept-5-ene-2-amine is alkylated with 3-ethoxypropyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT, 8 hr), yielding 70–75% N-(3-ethoxypropyl)bicyclo[2.2.1]hept-5-ene-2-amine.
Hydrogenation :
The alkene is hydrogenated using 10% Pd/C (5 wt%) under H₂ (50 psi) in ethanol at 80°C for 6 hr. Filtration and solvent evaporation yield 88–92% pure product.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| Pressure | 50 psi H₂ |
| Temperature | 80°C |
| Yield | 88–92% |
Advantages : No racemization observed; suitable for large-scale production.
Mannich Cyclocondensation and Subsequent Modifications
A multistep approach involving Mannich reaction and functional group transformations:
Step 1: Mannich Reaction
Bicyclo[2.2.1]heptan-2-one (1.0 eq), 3-ethoxypropylamine (1.2 eq), and formaldehyde (1.5 eq) react in acetic acid (0.2 M) at 70°C for 8 hr. The intermediate imine is isolated in 65–70% yield.
Step 2: Wolff–Kishner Reduction
The imine is treated with hydrazine hydrate (3.0 eq) and KOH (2.5 eq) in triethylene glycol at 160°C for 5 hr under N₂. The product is extracted with ethyl acetate and distilled to yield 58–63% N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine.
Critical Notes :
- Excess hydrazine prevents ketone byproduct formation.
- Triethylene glycol enhances reaction homogeneity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 62–68 | 95–98 | Moderate | High |
| Reductive Amination | 55–60 | 90–93 | Low | Moderate |
| Catalytic Hydrogenation | 88–92 | 99+ | High | High |
| Mannich–Wolff–Kishner | 58–63 | 92–95 | Moderate | Low |
Key Findings :
- Catalytic hydrogenation offers the highest yield and purity, ideal for industrial applications.
- Alkylation is cost-effective but requires rigorous moisture control.
- Reductive amination is less scalable due to stoichiometric reagent use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides, amines, aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine is used as a building block in organic synthesis. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of complex molecules .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .
Medicine: The compound has shown potential as an NMDA receptor antagonist, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer’s disease .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets such as NMDA receptors. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter release and synaptic plasticity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine can be inferred through comparisons with structurally related compounds. Key analogs and their characteristics are summarized below:
Structural and Functional Insights
Substituent Effects :
- Alkyl vs. Aryl Groups : Smaller alkyl groups (e.g., -NHCH₃) exhibit lower steric hindrance but reduced receptor affinity compared to bulkier aryl-substituted analogs (e.g., 2-(4-fluorophenyl) derivatives) . The 3-ethoxypropyl group in the target compound may balance lipophilicity and solubility, enhancing bioavailability.
- Bridge Ring Modifications : Enlarging the bicyclic scaffold (e.g., from bicyclo[2.2.1] to bicyclo[3.2.1]) reduces CXCR2 antagonism (IC₅₀ > 100 µM vs. 5.5 µM), emphasizing the importance of ring size .
- Pharmacological Profiles: NMDA Receptor Antagonists: N-Substituted bicycloheptan-2-amines with pyrrolidinyl or piperidinyl groups (e.g., compound 5f) show micromolar binding affinities and neuroprotective effects but exhibit cytotoxicity at high concentrations (>100 µM) .
Toxicity :
- MDCK cell viability assays reveal concentration-dependent toxicity for most NMDA receptor antagonists, with significant reductions at >100 µM . The 3-ethoxypropyl group’s ether linkage may mitigate toxicity by improving metabolic stability.
Biological Activity
N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a heptane framework with an amine group and an ethoxypropyl substituent. Its molecular formula is with a molecular weight of approximately 197.32 g/mol. The presence of the amine functional group allows for nucleophilic substitutions, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential applications in treating neurological disorders and other conditions. While specific studies on this compound remain limited, its structural similarities to other bioactive compounds suggest promising avenues for research.
- Neurotransmitter Modulation : The amine group may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : Similar compounds have been shown to inhibit certain enzymes, which could be relevant for therapeutic applications.
In Vitro Studies
A study evaluating structurally related bicyclic amines demonstrated significant inhibitory effects against various proteases, suggesting that this compound may exhibit similar properties .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | 45 | PM II |
| Compound B | 10 | PM IV |
| This compound (predicted) | TBD | TBD |
Pharmacological Profiles
Research indicates that compounds with similar bicyclic structures often display a range of pharmacological activities, including analgesic and anti-inflammatory effects. These findings suggest that this compound could be further investigated for its therapeutic potential in these areas.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including nucleophilic substitutions and cyclization processes. Its derivatives may also exhibit enhanced biological activities or altered pharmacokinetic profiles, warranting further exploration in drug development contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
